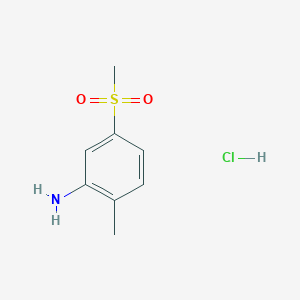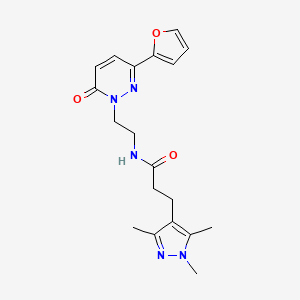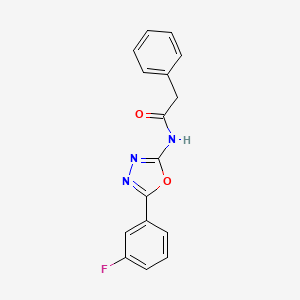![molecular formula C26H23ClN2O4S B2552907 N-(4-clorofenil)-2-[3-(4-etilbencensulfonil)-6-metil-4-oxo-1,4-dihidroquinolin-1-il]acetamida CAS No. 895650-02-9](/img/structure/B2552907.png)
N-(4-clorofenil)-2-[3-(4-etilbencensulfonil)-6-metil-4-oxo-1,4-dihidroquinolin-1-il]acetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(4-chlorophenyl)-2-(3-((4-ethylphenyl)sulfonyl)-6-methyl-4-oxoquinolin-1(4H)-yl)acetamide" is a novel anilidoquinoline derivative. These types of compounds have been studied for various biological activities, including antiviral, antibacterial, and antifungal properties. They are characterized by a quinoline core, which is a heterocyclic aromatic organic compound with a structure that includes a benzene ring fused to a pyridine ring. The presence of various substituents like chlorophenyl, sulfonyl, and acetamide groups can significantly influence the biological activity and physical properties of these molecules.
Synthesis Analysis
The synthesis of related anilidoquinoline derivatives often involves multi-step reactions, including cyclization and substitution processes. For instance, a similar compound, N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide, was synthesized through a seven-step process with an overall yield of 49% and a high purity level of 98.9% as confirmed by HPLC . The key step in the synthesis involved the basic cyclization of o-[(2-cyanovinyl)amino]benzoate. Such synthetic routes are crucial for producing these compounds on a kilogram scale for further biological evaluation.
Molecular Structure Analysis
The molecular structure of anilidoquinoline derivatives is often non-planar due to the presence of different substituents that can cause steric hindrance. For example, the crystal structures of similar compounds like 2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide show that molecules are linked into sheets through a combination of hydrogen bonds and halogen-π interactions . These interactions are critical for the stability and conformation of the molecules in the solid state.
Chemical Reactions Analysis
Anilidoquinoline derivatives can undergo various chemical reactions, including those that lead to the formation of hydrogen bonds and other intermolecular interactions. For instance, the vibrational spectroscopic analysis of N-(4-chlorophenyl)-2-[(4,6-di-aminopyrimidin-2-yl)sulfanyl]acetamide revealed the presence of strong stable hydrogen-bonded N-H···N intermolecular interactions and weaker intramolecular interactions such as C-H···O and N-H···O . These interactions are essential for understanding the reactivity and interaction of these compounds with biological targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of anilidoquinoline derivatives are influenced by their molecular structure. The presence of electronegative atoms like chlorine and the sulfonyl group can affect properties such as solubility, melting point, and reactivity. The vibrational spectroscopy studies provide insights into the electronic structure and can be used to predict the behavior of these compounds under different conditions . Additionally, the pharmacokinetic properties, including absorption, distribution, metabolism, excretion, and toxicity, are crucial for determining the potential of these compounds as therapeutic agents .
Aplicaciones Científicas De Investigación
- Los investigadores diseñaron y sintetizaron una serie de nuevos derivados de difenil-1H-pirazola con un sustituyente ciano. Entre ellos, N-(4-ciano-1-(4-fluorofenil)-1H-pirazola-5-il)-1-(4-fluorofenil)-3-fenil-1H-pirazola-4-carboxamida (5g) demostró una significativa actividad larvicida contra la polilla del repollo (Plutella xylostella) a una concentración de 0.1 mg/L .
- Un estudio reciente investigó un electrolito eutéctico profundo compuesto por AlCl3 y acetamida. Este nuevo electrolito exhibió un excelente rendimiento electroquímico y estabilidad estructural, lo que lo convierte en un candidato potencial para baterías recargables y otros sistemas de almacenamiento de energía .
Actividades insecticidas
Aplicaciones electroquímicas
Mecanismo De Acción
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-2-[3-(4-ethylphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN2O4S/c1-3-18-5-11-21(12-6-18)34(32,33)24-15-29(23-13-4-17(2)14-22(23)26(24)31)16-25(30)28-20-9-7-19(27)8-10-20/h4-15H,3,16H2,1-2H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRAZNWJYSBYZPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)C)CC(=O)NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

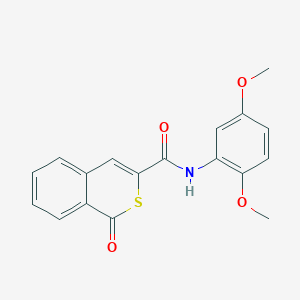

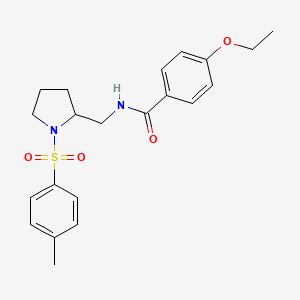

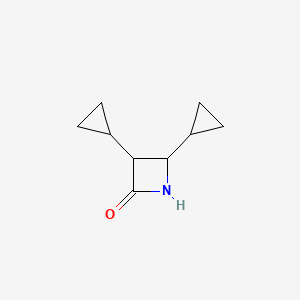
![3-{7,8-dimethyl-4-oxo-4H,8H-[1,2,4]triazino[3,4-b][1,3,4]thiadiazin-3-yl}propanoic acid](/img/structure/B2552834.png)
![4-methoxy-1'-[4-(1H-pyrrol-1-yl)benzoyl]-1,4'-bipiperidine](/img/structure/B2552835.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2552837.png)

![3-[4-(3-Phenyl-allyl)-piperazin-1-yl]-N-m-tolyl-propionamide](/img/structure/B2552839.png)
